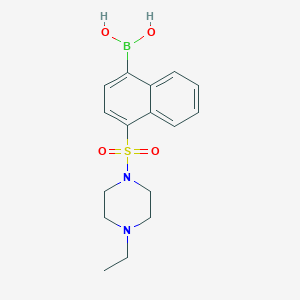

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Descripción general

Descripción

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is a complex organic compound with the molecular formula C16H21BN2O4S It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a sulfonyl group and an ethylpiperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The ethylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a probe in biological assays due to its boronic acid group, which can interact with diols and other biomolecules.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biological assays and as a potential therapeutic agent. The sulfonyl and ethylpiperazine moieties may also contribute to its biological activity by interacting with specific molecular targets and pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (4-((4-Methylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

- (4-((4-Phenylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

- (4-((4-Benzylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Uniqueness

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is unique due to the presence of the ethylpiperazine moiety, which can enhance its solubility and bioavailability compared to other similar compounds. Additionally, the combination of the boronic acid group with the naphthalene ring and sulfonyl group provides a versatile scaffold for further functionalization and application in various fields .

Actividad Biológica

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid, identified by CAS No. 1704121-11-8, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its ability to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

The molecular formula of this compound is C16H21BN2O4S, with a molecular weight of 348.23 g/mol. The structure includes a naphthalene moiety linked to a boronic acid functional group, which is crucial for its biological activity.

Boronic acids, including this compound, function primarily as transition state inhibitors . They mimic the natural substrates of β-lactamases, allowing them to bind to the active site of the enzyme and inhibit its function. This inhibition restores the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli.

Inhibition of β-Lactamases

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various class A β-lactamases, including KPC and CTX-M types. For instance, it has been shown to restore susceptibility to cefepime in clinical isolates of K. pneumoniae that produce KPC carbapenemase .

| Enzyme Type | IC50 (µM) | Comments |

|---|---|---|

| KPC-2 | 0.5 | Effective in restoring antibiotic activity |

| CTX-M-15 | 0.8 | Comparable to existing inhibitors |

Antibacterial Efficacy

The compound does not exhibit intrinsic antimicrobial activity when used alone; however, when combined with β-lactam antibiotics, it significantly enhances their antibacterial properties against resistant strains. This synergistic effect is critical in the development of new therapeutic strategies against multi-drug resistant infections.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Restoration of Antibiotic Activity : In a study involving a pan-drug-resistant K. pneumoniae isolate, the combination of this boronic acid derivative with cefepime resulted in a notable reduction in bacterial load in vitro and in vivo models .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the piperazine ring and sulfonamide group can enhance the binding affinity and selectivity towards specific β-lactamases, leading to improved therapeutic outcomes .

Propiedades

IUPAC Name |

[4-(4-ethylpiperazin-1-yl)sulfonylnaphthalen-1-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O4S/c1-2-18-9-11-19(12-10-18)24(22,23)16-8-7-15(17(20)21)13-5-3-4-6-14(13)16/h3-8,20-21H,2,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCCYUKLQWWYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.